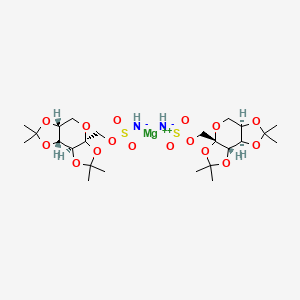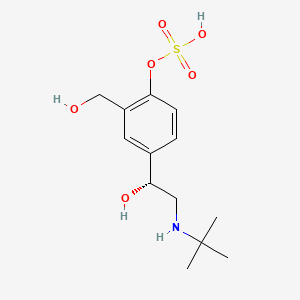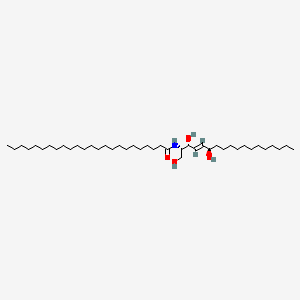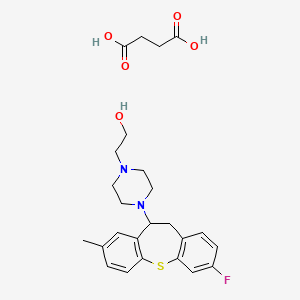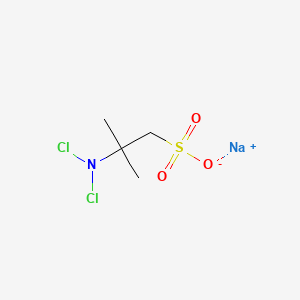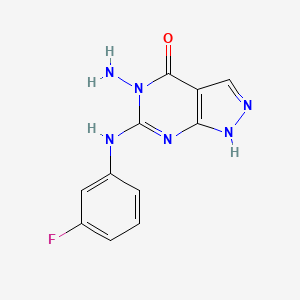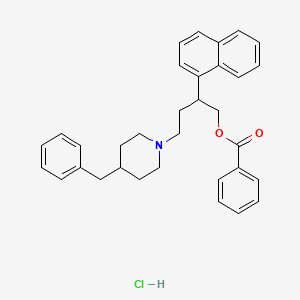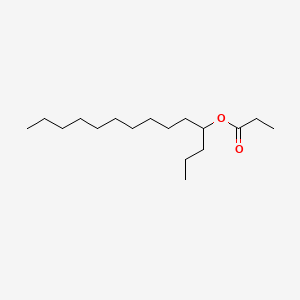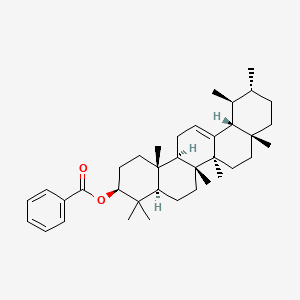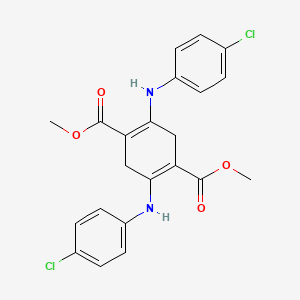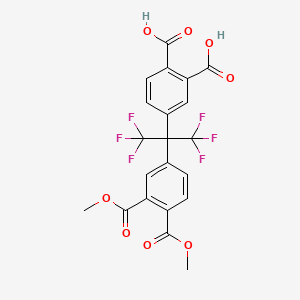
1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar'-dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phthalate ester family, which is widely used in various industrial applications due to its plasticizing properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by sulfuric acid, and the mixture is heated to facilitate the esterification process . The reaction conditions include maintaining a molar ratio of the acid to alcohol at approximately 1:1.35-1.4 and conducting the reaction at atmospheric pressure for 5-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves the use of high-purity starting materials and stringent control of reaction parameters to achieve consistent quality.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester has several scientific research applications:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the manufacture of flexible plastics, coatings, and adhesives.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester involves its interaction with various molecular targets and pathways. It is known to interact with the Akt/NF-κB/p53 pathway, leading to the induction of apoptosis in certain cell types . This compound can also modulate the activity of enzymes involved in metabolic processes, thereby affecting cellular functions.
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and resistance to degradation, making it suitable for specialized applications where durability is essential.
特性
CAS番号 |
59301-66-5 |
|---|---|
分子式 |
C21H14F6O8 |
分子量 |
508.3 g/mol |
IUPAC名 |
4-[2-[3,4-bis(methoxycarbonyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid |
InChI |
InChI=1S/C21H14F6O8/c1-34-17(32)12-6-4-10(8-14(12)18(33)35-2)19(20(22,23)24,21(25,26)27)9-3-5-11(15(28)29)13(7-9)16(30)31/h3-8H,1-2H3,(H,28,29)(H,30,31) |
InChIキー |
PMIUYQMWPLAFAK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


